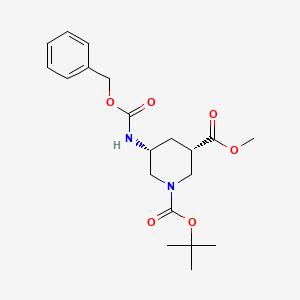

Paliperidone Carboxylate Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Paliperidone Carboxylate Impurity is a related substance found in the active pharmaceutical ingredient (API) Paliperidone, which is used primarily for the treatment of schizophrenia and schizoaffective disorders. Paliperidone itself is the primary active metabolite of Risperidone, another antipsychotic medication .

Aplicaciones Científicas De Investigación

Paliperidone Carboxylate Impurity has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the development and validation of analytical methods for the estimation of related substances and degradants in pharmaceutical formulations . Additionally, it plays a crucial role in stability studies and stress testing of Paliperidone to ensure the safety and efficacy of the drug .

Mecanismo De Acción

Análisis Bioquímico

Molecular Mechanism

The parent drug, Paliperidone, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Significant degradation of Paliperidone was observed when subjected to oxidative conditions, and impurity F was found to be the major degradant . This suggests that Paliperidone Carboxylate Impurity might have temporal effects in laboratory settings, including impacts on the product’s stability and degradation .

Metabolic Pathways

The parent drug, Paliperidone, is known to interact with various enzymes and cofactors

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Paliperidone Carboxylate Impurity involves several steps, including the use of key raw materials such as 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole and 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one . The reaction conditions typically involve the use of solvents like methanol and bases such as diisopropylamine .

Industrial Production Methods: Industrial production methods for Paliperidone and its impurities often involve high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) for the separation and purification of the compounds . These methods ensure the high purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Paliperidone Carboxylate Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed: The major products formed from these reactions include various degradation products and related substances that are closely monitored during the synthesis and purification processes .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Paliperidone Carboxylate Impurity include other impurities and degradation products of Paliperidone, such as Defluoro Paliperidone and Paliperidone E-oxime .

Uniqueness: What sets this compound apart from other similar compounds is its specific role in the stability and degradation studies of Paliperidone. Its presence and behavior under various stress conditions provide valuable insights into the stability and shelf-life of the pharmaceutical product .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Paliperidone Carboxylate Impurity involves the conversion of Paliperidone to its carboxylate form through a series of reactions.", "Starting Materials": [ "Paliperidone", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Paliperidone is dissolved in methanol", "Sodium hydroxide is added to the solution to form the sodium salt of Paliperidone", "Carbon dioxide is bubbled through the solution to form Paliperidone carboxylic acid", "The solution is acidified with hydrochloric acid to form Paliperidone carboxylate", "The Paliperidone carboxylate is isolated through filtration and washing with water" ] } | |

Número CAS |

1006685-69-3 |

Fórmula molecular |

C24H27FN4O5 |

Peso molecular |

470.5 g/mol |

Nombre IUPAC |

2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C24H27FN4O5/c1-14-17(23(31)29-9-2-3-19(30)22(29)26-14)8-12-33-24(32)28-10-6-15(7-11-28)21-18-5-4-16(25)13-20(18)34-27-21/h4-5,13,15,19,30H,2-3,6-12H2,1H3 |

Clave InChI |

URCWIRWSGZNAPI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |

SMILES canónico |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |

Sinónimos |

4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid 2-(6,7,8,9-Tetrahydro-9-hydroxy-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl Ester, Paliperidone Impurity D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)

![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)